2-Methoxyethyl 2-[4-(tert-butyl)phenyl]cyanoacetate

Catalog No.
S1818458
CAS No.
400882-57-7
M.F
C7H13N5O
M. Wt
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyethyl 2-[4-(tert-butyl)phenyl]cyanoacetat...

CAS Number

400882-57-7

Product Name

2-Methoxyethyl 2-[4-(tert-butyl)phenyl]cyanoacetate

Molecular Formula

C7H13N5O
2-Methoxyethyl 2-[4-(tert-butyl)phenyl]cyanoacetate is a chemical compound classified as an ethyl ester of cyanoacetic acid and is commonly used as a building block in organic synthesis. It belongs to the class of cyanoacrylate compounds, which are widely used in the medical, dental, and industrial fields. The compound has a molecular formula of C16H21NO3 and a molecular weight of 275.35 g/mol.
The compound has a white to yellowish-brown crystalline appearance with a melting point of 77-80°C and a boiling point of 146-148°C at 0.5 mmHg. It is sparingly soluble in water but soluble in organic solvents such as ether, ethanol, and acetone. The compound has a refractive index of 1.525 at 20°C and a density of 1.07 g/cm3 at 25°C. Its log P value is 3.75, indicating that it is lipophilic.
2-Methoxyethyl 2-[4-(tert-butyl)phenyl]cyanoacetate can be synthesized by the reaction between 2-methoxyethyl cyanoacetate and 4-tert-butylbenzaldehyde, using basic catalysts such as sodium methoxide or potassium carbonate. The reaction takes place in anhydrous ethanol at room temperature followed by refluxing to obtain the desired product in high yield and purity.
The synthesized compound can be characterized by various analytical techniques such as NMR (nuclear magnetic resonance) spectroscopy, mass spectrometry, IR (infrared) spectroscopy, and elemental analysis. The NMR spectrum depicts hydrogen and carbon signals of the molecule, while mass spectrometry shows the compound's molecular weight and fragmentation pattern. IR spectroscopy confirms the presence of the cyano and ester functional groups in the molecule.
The analytical methods used to determine the purity and identity of 2-Methoxyethyl 2-[4-(tert-butyl)phenyl]cyanoacetate include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and titration methods. HPLC is a widely used method to separate, quantify, and detect the compound in samples. GC-MS can identify and quantify the compound by analyzing its mass spectrum. Titration methods such as acid-base titration and HCl titration can determine the purity and concentration of the compound.
2-Methoxyethyl 2-[4-(tert-butyl)phenyl]cyanoacetate has shown promising biological activities such as antimicrobial and anticancer properties. It inhibits the growth of various gram-positive and gram-negative bacteria, fungi, and cancer cells by interfering with their cell membrane and DNA synthesis. The compound has also been found to have anti-inflammatory and antioxidant activities.
Various toxicological studies have been conducted to evaluate the toxicity and safety of 2-Methoxyethyl 2-[4-(tert-butyl)phenyl]cyanoacetate in scientific experiments. The compound has shown low acute toxicity, with LD50 values greater than 2000 mg/kg in rats. However, it may cause skin and eye irritation and respiratory allergies in high concentrations. Hence, proper protective measures and safety protocols should be followed while handling the compound in experiments.
2-Methoxyethyl 2-[4-(tert-butyl)phenyl]cyanoacetate is widely used as a building block in organic synthesis to produce various derivatives and compounds with improved biological and physical properties. It has been used as a reagent in the synthesis of β-lactams, 4-(tert-butyl)phenyl ketones, and pyridines. The compound has also been used in the preparation of photoresponsive polymers, surfactants, and liquid crystals.
Several studies have been conducted on the biological and chemical properties of 2-Methoxyethyl 2-[4-(tert-butyl)phenyl]cyanoacetate. Researchers are exploring the potential of the compound as a bioactive molecule in drug development and as a versatile building block in organic synthesis. However, further research is needed to elucidate its mechanisms of action and to optimize its biological activities.
2-Methoxyethyl 2-[4-(tert-butyl)phenyl]cyanoacetate has potential applications in various fields such as medicine, agriculture, and material sciences. Its antimicrobial and anticancer activities make it a promising candidate for drug development. Its use as a building block in organic synthesis can lead to the development of new materials with improved properties. The compound can also be used as a surfactant and emulsifier in the agriculture industry.
Despite its promising biological and chemical properties, the limitations of 2-Methoxyethyl 2-[4-(tert-butyl)phenyl]cyanoacetate need to be addressed. The low solubility in water and the limited toxicity information restrict its potential applications. Future research can focus on the optimization of its structure to improve its solubility and biological activities. The potential of the compound in drug development can be explored by studying its pharmacokinetics and pharmacodynamics. The use of the compound in other industries such as the food and cosmetic industry can also be investigated.
In conclusion, 2-Methoxyethyl 2-[4-(tert-butyl)phenyl]cyanoacetate is a versatile compound with promising biological and chemical properties. Its potential applications in various fields make it an important molecule in scientific research and industry. The limitations of the compound should be addressed, and future directions should focus on optimizing its structure and investigating its potential in other fields.

Dates

Modify: 2023-08-15

Explore Compound Types